molecular formula C7H2Cl3FO3S B13260848 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No.: B13260848
M. Wt: 291.5 g/mol
InChI Key: AKFITVYIQWAJBT-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO2S It is a derivative of benzoyl chloride, characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves multiple steps:

    Sulfonation: The addition of a sulfonyl chloride group.

    Fluorination: The incorporation of a fluorine atom.

A common synthetic route starts with the chlorination of a suitable benzoyl chloride precursor, followed by sulfonation using chlorosulfonic acid under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro, chlorosulfonyl, and fluoro groups can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products depend on the specific reaction and reagents used. For example, substitution with an amine can yield an amide derivative, while reduction may produce a corresponding alcohol or hydrocarbon.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chloro, chlorosulfonyl, and fluoro groups make the benzoyl chloride moiety highly reactive, facilitating various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
  • 3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
  • 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Uniqueness

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The combination of chloro, chlorosulfonyl, and fluoro groups makes it a versatile intermediate for various chemical syntheses and applications.

Properties

Molecular Formula

C7H2Cl3FO3S

Molecular Weight

291.5 g/mol

IUPAC Name

3-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride

InChI

InChI=1S/C7H2Cl3FO3S/c8-5-2-3(15(10,13)14)1-4(6(5)11)7(9)12/h1-2H

InChI Key

AKFITVYIQWAJBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

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